Bienvenue dans la boutique en ligne BenchChem!

1,3-Diazinan-5-amine

Cardiotoxicity hERG Channel Safety Pharmacology

Order 1,3-Diazinan-5-amine (CAS 136104-90-0) as a superior saturated heterocyclic scaffold. Its validated low hERG affinity (IC50 >55.69 μM) proactively mitigates cardiotoxicity concerns, making it a safer alternative to piperidine/piperazine linkers in kinase inhibitor design. Leverage its conformational flexibility and 5-position primary amine reactivity for potent, selective drug candidates without late-stage preclinical cardiac risk. Ideal for oncology, anti-inflammatory, oral care, and agrochemical intermediate applications.

Molecular Formula C4H11N3
Molecular Weight 101.15 g/mol
CAS No. 136104-90-0
Cat. No. B163489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diazinan-5-amine
CAS136104-90-0
Synonyms5-Pyrimidinamine,hexahydro-(9CI)
Molecular FormulaC4H11N3
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1C(CNCN1)N
InChIInChI=1S/C4H11N3/c5-4-1-6-3-7-2-4/h4,6-7H,1-3,5H2
InChIKeyBKXBSQULLDQCLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diazinan-5-amine (CAS 136104-90-0): Hexahydropyrimidine Building Block for Kinase and Antiseptic Research


1,3-Diazinan-5-amine (CAS 136104-90-0), also known as hexahydro-5-pyrimidinamine or 5-aminohexahydropyrimidine, is a saturated six-membered heterocyclic diamine with the molecular formula C4H11N3 and molecular weight 101.15 g/mol. It consists of a fully hydrogenated pyrimidine ring bearing a primary amine at the 5-position . This compound serves as a versatile scaffold in medicinal chemistry, functioning as a core structural motif in kinase inhibitors and as an antiseptic component in oral care formulations [1]. The compound's value lies in its dual nature: it acts as a simple, purchasable building block for synthetic chemistry and as the parent nucleus for a series of bioactive derivatives [2].

Why Generic Substitution Fails for CAS 136104-90-0: Physicochemical and Pharmacological Specificity


Selecting a generic analog for 1,3-diazinan-5-amine is not straightforward due to its unique combination of structural and physicochemical properties. The fully saturated 1,3-diazinane ring provides a distinct conformational flexibility and basicity profile that differentiates it from unsaturated pyrimidines or other heterocycles [1]. These properties directly influence its reactivity as a synthetic intermediate and its interactions with biological targets. The specific positioning of the primary amine at the 5-position is crucial for its activity, as demonstrated by structure-activity relationship (SAR) studies on its derivatives [2]. Furthermore, in the context of antiseptic formulations, the specific physicochemical properties of the hexahydro-5-pyrimidinamine core are essential for achieving the claimed synergistic effects with surfactants [3]. Therefore, substituting with a structurally similar compound like piperazine or an aromatic aminopyrimidine will likely result in a loss of desired biological activity or synthetic utility.

Quantitative Evidence Guide: Validated Differentiation of 1,3-Diazinan-5-amine (136104-90-0)


hERG Safety Profile: 1,3-Diazinan-5-amine Demonstrates Significantly Reduced hERG Binding Affinity Compared to Related Scaffolds

Cardiotoxicity, primarily mediated through inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a major cause of drug candidate failure. A key differentiator for the 1,3-diazinan-5-amine scaffold is its markedly low affinity for the hERG channel. In a direct binding assay, the compound exhibited an IC50 of >55.69 μM . This is significantly higher than the typical safety threshold of 1-10 μM, indicating a low risk of hERG-related cardiotoxicity. In contrast, many related heterocyclic amines, particularly piperidines and piperazines, are known to potently bind hERG (often with IC50 values in the sub-micromolar range), which can limit their utility in drug development [1].

Cardiotoxicity hERG Channel Safety Pharmacology

Superior Aqueous Stability of 1,3-Diazinan-5-amine Formulations vs. Unsaturated Analogs

A significant challenge in formulating nitrogen-containing heterocycles for topical applications is chemical degradation in aqueous environments. The fully saturated nature of the 1,3-diazinan-5-amine ring confers enhanced stability against hydrolysis and oxidation compared to its unsaturated pyrimidine analogs [1]. This superior stability is a direct consequence of the saturated ring's lower reactivity and is a key reason why this scaffold was selected for developing stabilized antiseptic compositions. Specifically, formulations containing hexahydro-5-pyrimidinamine compounds have been optimized for long-term aqueous stability [2]. In contrast, related aromatic aminopyrimidines (e.g., pyrimidin-5-amine, CAS 591-55-9) possess a reactive π-system that makes them more prone to nucleophilic attack and degradation, limiting their shelf-life in similar formulations [3].

Formulation Chemical Stability Topical Antiseptic

Synergistic Antiseptic Activity of 1,3-Diazinan-5-amine Scaffold in Oral Care Formulations

The 1,3-diazinan-5-amine scaffold is the core structural element of a series of potent antiseptic compounds, notably hexetidine (a 5-methyl-1,3-bis(2-ethylhexyl) derivative). The antimicrobial activity is intrinsically linked to this saturated diamine core [1]. A key finding is that hexahydro-5-pyrimidinamine compounds, when combined with an amphoteric surfactant, exhibit a synergistic antiseptic effect, enabling the use of lower concentrations of the active agent while maintaining or improving efficacy [2]. This synergy is a significant advantage over standalone antiseptics like chlorhexidine, which require higher concentrations and can be associated with tooth staining. The specific structural features of the 1,3-diazinan-5-amine ring are critical for this synergy, which is not observed with structurally unrelated amines [3].

Antiseptic Oral Care Gingivitis

Defined Application Scenarios for 1,3-Diazinan-5-amine (CAS 136104-90-0) Based on Quantified Differentiation


Kinase Inhibitor Lead Optimization with Reduced Cardiotoxicity Risk

Medicinal chemists working on kinase inhibitors for oncology or inflammation can select 1,3-diazinan-5-amine as a core scaffold to proactively address hERG-related cardiotoxicity concerns. The compound's validated low hERG binding affinity (IC50 > 55.69 μM) makes it a superior alternative to piperidine or piperazine linkers, which are often associated with potent hERG channel block. This allows for the design of safer drug candidates without compromising target potency, streamlining the lead optimization process and reducing the risk of late-stage preclinical failure.

Development of Stable, Synergistic Topical Antiseptic Formulations

Formulation scientists in the consumer healthcare and pharmaceutical industries can leverage 1,3-diazinan-5-amine as a foundational building block for creating stable, aqueous-based antiseptic products. The scaffold's inherent chemical stability and its ability to act synergistically with amphoteric surfactants [1] allow for the development of potent oral care and topical antimicrobial formulations with a favorable safety profile and extended shelf life. This is a significant advantage over formulations based on less stable or more irritating active ingredients.

Synthesis of Novel Agrochemicals and Biocides with Improved Selectivity

Agrochemical researchers can utilize 1,3-diazinan-5-amine as a versatile intermediate for synthesizing novel insecticides or fungicides. The scaffold's specific amine reactivity and saturated heterocyclic core provide a distinct chemical space for generating new compounds with potentially improved selectivity and reduced environmental persistence compared to existing heterocyclic pesticide classes . Its use as a starting material for building more complex, substituted hexahydropyrimidines is well-established in the patent literature [1].

Quote Request

Request a Quote for 1,3-Diazinan-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.